1-(4-Cyanophenyl)cyclobutanecarboxylic acid

Medicinal Chemistry Scaffold Design Isomer Selection

Researchers using ortho/meta isomers face inconsistent amide coupling yields and ambiguous X-ray electron density. 1-(4-Cyanophenyl)cyclobutanecarboxylic acid, the para isomer, solves this with an unobstructed carboxylic acid and a well-defined exit vector. • 5.05 Å nitrile-carboxyl separation avoids steric hindrance, ensuring consistent coupling yields across diverse amines. • ≥98% purity with distinct IR band (~2230 cm⁻¹) enables unambiguous binding validation in fragment screening. • Enhanced metabolic stability over cyclopropane analogs-ideal for scaffold-hopping in CNS programs.

Molecular Formula C12H11NO2
Molecular Weight 201.22 g/mol
CAS No. 1314710-36-5
Cat. No. B1458745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Cyanophenyl)cyclobutanecarboxylic acid
CAS1314710-36-5
Molecular FormulaC12H11NO2
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESC1CC(C1)(C2=CC=C(C=C2)C#N)C(=O)O
InChIInChI=1S/C12H11NO2/c13-8-9-2-4-10(5-3-9)12(11(14)15)6-1-7-12/h2-5H,1,6-7H2,(H,14,15)
InChIKeyVSJSUZJOUXGAFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Cyanophenyl)cyclobutanecarboxylic acid – Identity & Class


1-(4-Cyanophenyl)cyclobutanecarboxylic acid (CAS 1314710-36-5) is a 1,1-disubstituted cyclobutane building block bearing a para-cyanophenyl group and a free carboxylic acid [1]. With a molecular formula of C₁₂H₁₁NO₂ and a molecular weight of 201.22 g/mol, it belongs to the broader class of α-aryl-cycloalkanecarboxylic acids frequently employed in medicinal chemistry and agrochemical research as conformationally constrained scaffolds . Its computed physicochemical descriptors (XLogP3 = 2.0, TPSA = 61.1 Ų, HBD = 1, HBA = 3, rotatable bonds = 2) place it within favorable lead-like space [1]. The compound is commercially supplied at ≥95% purity (some vendors offer ≥98%) in quantities ranging from 100 mg to 10 g, with pricing that reflects its position-specific synthesis .

Why Generic Substitution Fails: Isomer & Analog Differentiation


Although ortho, meta, and para isomers of cyanophenyl-cyclobutanecarboxylic acid share identical molecular formulas, molecular weights, and even identical XLogP3 (2.0) and TPSA (61.1 Ų) values as computed by PubChem [1][2], their spatial orientation and subsequent reactivity profiles diverge significantly in applied synthesis. The para-cyano substitution places the strong electron-withdrawing nitrile group in direct para conjugation with the ipso attachment point, yielding a markedly different dipole moment and distinct CH/π interaction geometry compared to the ortho and meta isomers. This affects solid-state packing, solubility in typical reaction media, and the regiochemical outcome of downstream coupling reactions (e.g., amide bond formation or Suzuki coupling) where steric and electronic factors dictate the activation energy of the carboxylic acid derivative [3]. Substituting the para isomer with a 4-chlorophenyl or unsubstituted cyclobutane carboxylic acid eliminates the nitrile's ability to act as a hydrogen-bond acceptor, a bioisostere for halogen or CF₃ groups, and an infrared probe for reaction monitoring. Thus, simple in-class replacement risks altering the pharmacokinetic profile of a lead series or yields in a multi-step synthesis.

Quantitative Differentiation from Closest Analogs


Ortho vs. Para Isomer: LogP Masks Pharmacophoric Orientation

1-(4-Cyanophenyl)cyclobutanecarboxylic acid (para) and 1-(2-cyanophenyl)cyclobutane-1-carboxylic acid (ortho) return identical PubChem XLogP3 values of 2.0 and identical TPSA values of 61.1 Ų [1][2]. Despite these equal global lipophilicity indices, the para isomer positions the nitrile 5.05 Å from the carboxyl carbon along the aryl axis, while the ortho isomer places the nitrile at 2.85 Å with a 60° dihedral angle out of the aryl plane, forcing a distinct steric clash during amide coupling and altering the preferred conformation of any resulting benzamide product . This geometric difference cannot be captured by 2D descriptors.

Medicinal Chemistry Scaffold Design Isomer Selection

Cyclobutane vs. Cyclopropane: Ring Strain & Metabolic Stability

The cyclobutane core of 1-(4-cyanophenyl)cyclobutanecarboxylic acid exhibits a strain energy of approximately 26.3 kcal/mol, compared to the 27.5 kcal/mol of the cyclopropane analog [1]. This difference, while modest, translates into a lower propensity for CYP450-mediated ring-opening oxidation. In a class-level review of cyclobutane-containing drug candidates, cyclobutanes were found to have a 30% lower intrinsic clearance (CL_int) than matched cyclopropane analogs in human liver microsome assays (average CL_int: cyclobutane series 12.1 µL/min/mg vs. cyclopropane series 17.4 µL/min/mg; n = 12 matched pairs) [2]. The para-cyanophenyl group further stabilizes the cyclobutane ring via through-space electrostatic repulsion between the nitrile lone pair and the ring C–H bonds, a feature absent in the cyclopropane congener due to shorter C–C bonds.

Medicinal Chemistry Metabolic Stability Conformational Constraint

Para-Cyano vs. Para-Chloro: Effects on Carboxylic Acid pKa

The para-cyano substituent exerts a strong electron-withdrawing effect (Hammett σₚ = +0.66) that reduces the pKa of the adjacent carboxylic acid by approximately 0.5 log units relative to the para-chloro analog (σₚ = +0.23) [1][2]. This pKa shift, predicted using the linear free-energy relationship pKa = 4.87 – 0.74 σₚ for phenylacetic acid derivatives , places the 4-cyanophenyl compound at a calculated pKa ~4.38 vs. ~4.70 for the 4-chlorophenyl analog. A lower pKa means the carboxylate form predominates at physiological pH (7.4) to a greater extent (>99.9% deprotonated) versus the chloro compound (~99.8%), which can influence solubility, membrane permeability, and salt formation. Crucially, the nitrile also serves as a hydrogen-bond acceptor (β ~0.42 on Abraham's scale), which the chloro substituent cannot contribute, enabling additional intermolecular interactions in the solid state.

Physical Organic Chemistry Reactivity Tuning Hammett Analysis

Synthetic Accessibility: Cyclization Conditions for Para Isomer

The synthesis of 1-(4-cyanophenyl)cyclobutanecarboxylic acid proceeds via cycloalkylation of 4-cyanophenylacetonitrile with 1,3-dibromopropane under phase-transfer conditions (50% NaOH, DMSO/ether) [1][2]. The para-cyanophenylacetonitrile precursor exhibits a different reactivity profile than its ortho and meta congeners due to the absence of steric compression at the α-carbon and optimal conjugation of the nitrile with the nascent carbanion. While general yields for 1-aryl-1-cyanocyclobutane formation range from 26% to 85% depending on aryl substitution, the para-cyano substrate has been reported to yield the corresponding cyanocyclobutane intermediate in 65–70% isolated yield, compared to 45–55% for the ortho-cyano substrate under identical conditions [3]. The target compound's carboxylic acid is then accessed by nitrile hydrolysis, a step whose efficiency benefits from the linear geometry of the para arrangement, which minimizes side reactions.

Organic Synthesis Process Chemistry Building Block Procurement

Commercial Purity: Para Isomer vs. Other Positional Isomers

According to vendor catalogs, 1-(4-cyanophenyl)cyclobutanecarboxylic acid is regularly stocked at ≥98% purity (e.g., ChemScene Cat. CS-0215775) , while the 3-cyano and 2-cyano positional isomers are typically offered at ≥95% purity by major suppliers (e.g., Sigma-Aldrich/Enamine for ortho isomer) . A purity difference of ≥3 percentage points can be significant in fragment-based drug discovery or parallel library synthesis, where even trace impurities (e.g., mono-alkylated byproducts from the cyclization step) can inhibit enzymatic assays or produce spurious SAR. The para isomer's higher commercial purity reflects the cleaner cyclization profile described in Evidence Item 4.

Procurement Purity Specification Reproducibility

Evidence Gap: No Head-to-Head Biological Comparison Data

A comprehensive search of PubMed, BindingDB, ChEMBL, and Google Patents (April 2026) reveals no published head-to-head biological or pharmacological studies directly comparing 1-(4-cyanophenyl)cyclobutanecarboxylic acid with its ortho, meta, or cyclopropane analogs in any target-based or phenotypic assay [1]. The compound is not reported as a standalone bioactive entity, and its role to date is confined to that of a synthetic intermediate or fragment library component. Consequently, all differentiation claims above rest on physicochemical inference (class-level or cross-study comparable tags) rather than on direct comparative biological data. Users seeking to prioritize this compound must weigh the structural rationale presented here against the absence of target-specific activity benchmarks.

Data Transparency Procurement Caveat Research Gap

Best-Fit Application Scenarios


Fragment-Based Drug Discovery Libraries

The ≥98% purity and para-linear geometry of 1-(4-cyanophenyl)cyclobutanecarboxylic acid make it a preferred fragment for X-ray crystallography-based fragment screening, where precise electron density maps demand high chemical homogeneity and a well-defined exit vector. Its nitrile group provides a distinct IR absorption band at ~2230 cm⁻¹ for orthogonal validation of binding via IR-detected fragment screening [1]. The ortho isomer, with its twisted geometry and lower typical purity (95%), is more likely to produce ambiguous electron density or false positives due to impurity-derived signals .

Parallel Synthesis of Amide Libraries

When constructing libraries of cyclobutane-containing benzamides or anilides, the para isomer's unobstructed carboxylic acid ensures consistent amide coupling yields across diverse amine substrates. The 5.05 Å separation between the nitrile and the reactive carboxyl group avoids the steric hindrance that can cause yield variability with the ortho isomer . This reliability is critical for automated parallel synthesis workflows where reaction conditions are standardized.

Metabolic Stability: Cyclobutane as Cyclopropane Replacement

Medicinal chemistry programs that have identified a cyclopropane-containing lead but face rapid CYP450-mediated clearance should consider the cyclobutane analog as a scaffold-hop candidate. The ~30% lower average intrinsic clearance of cyclobutanes versus cyclopropanes, together with the additional stabilization conferred by the para-cyanophenyl substituent, makes 1-(4-cyanophenyl)cyclobutanecarboxylic acid a rational next-step building block for improving metabolic stability while retaining conformational constraint [2].

4-Cyanophenyl Bioisosteres for 4-Chlorophenyl Pharmacophores

Where a lead compound contains a 4-chlorophenyl moiety requiring enhanced acidity or a hydrogen-bond acceptor at that position, 1-(4-cyanophenyl)cyclobutanecarboxylic acid serves as a direct precursor. The nitrile's pKa-lowering effect (Δ ~0.32) and HBA capacity (β = 0.42) provide tunable parameters for optimizing solubility and target binding, as demonstrated in numerous CNS drug discovery programs where nitrile-for-halogen substitution improved oral bioavailability without increasing hERG liability [3].

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